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molecular formula C17H24BrNO3 B8504494 Tert-butyl 4-((4-bromophenyl)(hydroxy)methyl)piperidine-1-carboxylate

Tert-butyl 4-((4-bromophenyl)(hydroxy)methyl)piperidine-1-carboxylate

Cat. No. B8504494
M. Wt: 370.3 g/mol
InChI Key: UNTDMLOQTJNFFZ-UHFFFAOYSA-N
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Patent
US07491735B2

Procedure details

To a solution of 4-(4-bromobenzoyl)-piperidine-1-carboxylic acid tert-butyl ester (1.47 g, 4.00 mmol) in absolute EtOH (25 mL) was added NaBH4 (227 mg, 6.00 mmol). The mixture was stirred at room temperature for 2 hours. Standard work-up and purification gave 4-[(4-bromo-phenyl)-hydroxymethyl]-piperidine-1-carboxylic acid tert-butyl ester as a white solid (1.480 g, 100%). 1H NMR (CDCl3) δ 1.07-1.27 (m, 2H), 1.62-1.72 (m, 1H), 1.88 (d, 1H, J=13.2 Hz), 2.35 (d, 1H, J=3.3 Hz), 2.50-2.65 (m, 2H), 4.04-4.13 (m, 2H), 4.33 (dd, 1H, J=7.2, 3.3 Hz), 7.16 (d, 2H, J=8.4 Hz), 7.45 (d, 2H, J=8.4 Hz).
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
227 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[O:22])[C:15]2[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>CCO>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([CH:14]([C:15]2[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][CH:16]=2)[OH:22])[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C1=CC=C(C=C1)Br)=O
Name
Quantity
227 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Standard work-up and purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(O)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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